REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.BrCCOCCO[CH2:23][CH2:24][Br:25]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[K+]>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:8][CH2:7][CH2:6][CH2:5][CH2:23][CH2:24][Br:25])([CH2:10][CH2:11][CH2:12][CH2:4][CH2:3][CH2:2][Br:1])[C:4]=2[CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
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BrCCOCCOCCBr
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
[OH-].[K+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After extraction with CH2Cl2
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Type
|
WASH
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Details
|
the combined organic layers were washed successively with water, aqueous HCl (1 M), water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol and CH2Cl2 (5:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCBr)CCCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |